1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene
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Overview
Description
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a benzene ring, chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. The reaction conditions typically involve the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) in the presence of catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The chlorine and fluorine atoms can form strong bonds with electron-rich sites on target molecules, influencing their activity and function. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Uniqueness
1,3-Dichloro-4-fluoro-2-(fluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications compared to other similar compounds.
Properties
Molecular Formula |
C7H4Cl2F2 |
---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,3-dichloro-4-fluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2 |
InChI Key |
ZDTINSMQLPJCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CF)Cl |
Origin of Product |
United States |
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